molecular formula C9H14N2 B12112300 1-(4-Methylphenyl)ethane-1,2-diamine

1-(4-Methylphenyl)ethane-1,2-diamine

Cat. No.: B12112300
M. Wt: 150.22 g/mol
InChI Key: AQZSWECURAKYOG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the ethane backbone is replaced by a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with ethylenediamine under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methylbenzyl chloride} + \text{Ethylenediamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted diamines.

Scientific Research Applications

1-(4-Methylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethane-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone.

    1-(2-Methylphenyl)ethane-1,2-diamine: A positional isomer with the methyl group in the ortho position.

    N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: A derivative with additional methyl groups on the nitrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3

InChI Key

AQZSWECURAKYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N

Origin of Product

United States

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